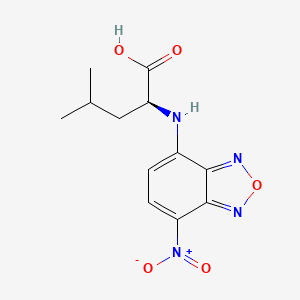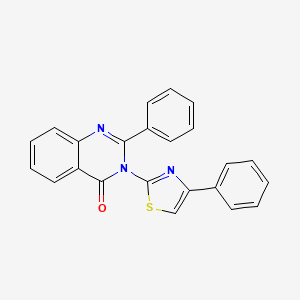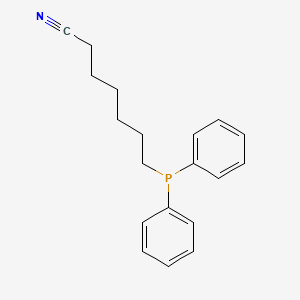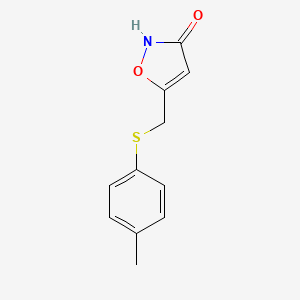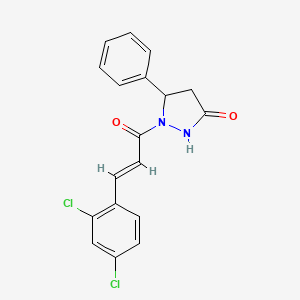![molecular formula C8H11N3S B12905110 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine is a heterocyclic compound that features a fused ring system combining pyrazine and thiazine structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with 2-chloro-1,3-dimethylthiazolium chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can be compared with other similar heterocyclic compounds, such as:
Pyrazino[2,3-b]quinoxaline: Another fused ring system with different biological activities.
Pyridazine derivatives: Known for their wide range of pharmacological activities.
Thiazine derivatives: Often used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can lead to distinct biological activities and applications.
特性
分子式 |
C8H11N3S |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H11N3S/c1-5-6(2)11-8-7(10-5)9-3-4-12-8/h3-4H2,1-2H3,(H,9,10) |
InChIキー |
MAPJDIALKYBENZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)NCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

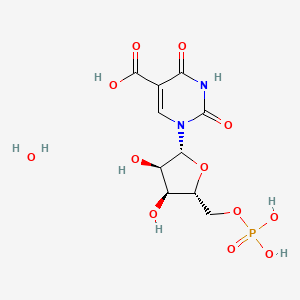
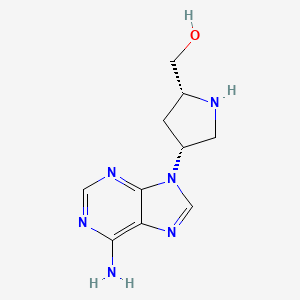
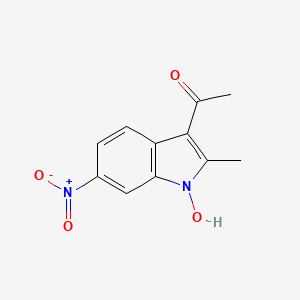
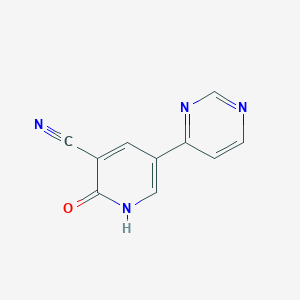
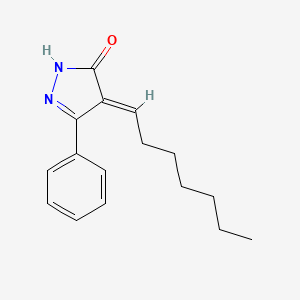
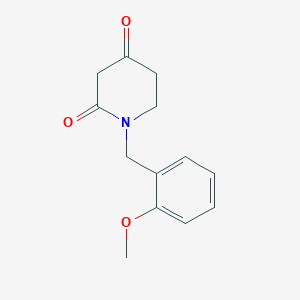
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
